molecular formula C23H20ClN3O3S B399585 2-chloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide

2-chloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide

Katalognummer: B399585
Molekulargewicht: 453.9g/mol
InChI-Schlüssel: GCEDRZCYVLXIPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide is an organic compound with the molecular formula C23H20ClN3O3S It is a complex molecule that features a benzamide core with various functional groups attached, including a chloro group, an ethoxybenzoyl group, and a carbonothioyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

    Preparation of 3-ethoxybenzoyl chloride: This can be achieved by reacting 3-ethoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Formation of 3-ethoxybenzoyl isothiocyanate: The 3-ethoxybenzoyl chloride is then reacted with potassium thiocyanate (KSCN) to form the corresponding isothiocyanate.

    Synthesis of the intermediate: The 3-ethoxybenzoyl isothiocyanate is reacted with 3-aminoaniline to form the intermediate compound.

    Final step: The intermediate compound is then reacted with 2-chlorobenzoyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonothioyl group can be reduced to a thiol or further to a hydrocarbon.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) can facilitate substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Reduction: Thiol or hydrocarbon derivatives.

    Oxidation: Carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-chloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-dichloro-N-[3-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide
  • 3-chloro-N-[3-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide

Comparison

Compared to similar compounds, 2-chloro-N-[3-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide is unique due to its specific substitution pattern and functional groups

Eigenschaften

Molekularformel

C23H20ClN3O3S

Molekulargewicht

453.9g/mol

IUPAC-Name

2-chloro-N-[3-[(3-ethoxybenzoyl)carbamothioylamino]phenyl]benzamide

InChI

InChI=1S/C23H20ClN3O3S/c1-2-30-18-10-5-7-15(13-18)21(28)27-23(31)26-17-9-6-8-16(14-17)25-22(29)19-11-3-4-12-20(19)24/h3-14H,2H2,1H3,(H,25,29)(H2,26,27,28,31)

InChI-Schlüssel

GCEDRZCYVLXIPE-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl

Kanonische SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.